3-Octanone

Catalog No.
S588455
CAS No.
106-68-3
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octanone

CAS Number

106-68-3

Product Name

3-Octanone

IUPAC Name

octan-3-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3

InChI Key

RHLVCLIPMVJYKS-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CC

solubility

Insoluble (NIOSH, 2016)
0.02 M
2.6 mg/mL at 20 °C
Miscible with ethanol, ether
Miscible with oxygenated solvents.
In water, 2.6X10+3 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.3
soluble in most common organic solvents; insoluble in water
1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol)

Synonyms

3-octanone

Canonical SMILES

CCCCCC(=O)CC

The exact mass of the compound 3-Octanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)0.02 m2.6 mg/ml at 20 °cmiscible with ethanol, ethermiscible with oxygenated solvents.in water, 2.6x10+3 mg/l at 20 °c2.6 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 0.3soluble in most common organic solvents; insoluble in water1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60161. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of dialkyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Octanone (CAS 106-68-3), also known as ethyl amyl ketone, is an asymmetric aliphatic ketone utilized across diverse industrial sectors, ranging from specialty solvent applications to agricultural pheromone formulations [1]. With a boiling point of approximately 167–168 °C and low aqueous solubility, it serves as an effective organic phase in liquid-liquid extraction (LLE) processes[2]. Beyond its solvent capabilities, 3-octanone is a critical volatile compound in flavor and fragrance compounding, imparting stable earthy, lavender, and mushroom notes, and functions as a highly specific alarm pheromone in entomological pest management lures [1].

Generic substitution of 3-octanone with structurally similar analogs, such as 2-octanone or 1-octen-3-one, routinely fails due to strict application-specific constraints. In flavor and fragrance manufacturing, substituting with the unsaturated analog 1-octen-3-one introduces an extremely low odor threshold (<1 ppb) that is highly prone to oxidation, risking severe metallic off-flavors and batch spoilage [1]. In agricultural formulations, the specific steric profile of 3-octanone is required for optimal binding and release kinetics in porous matrices; branched alternatives like 4-methyl-3-heptanone exhibit significantly lower matrix uptake due to pore window size limitations. Furthermore, in solvent extraction, the asymmetric ethyl-amyl structure of 3-octanone provides distinct partition coefficients and phase separation kinetics that symmetric or shorter-chain ketones cannot replicate.

Superior Uptake and Prolonged Release in MOF-Based Agricultural Lures

In the development of controlled-release baits for leaf-cutting ants, the molecular shape of the active pheromone dictates formulation capacity. 3-Octanone demonstrates significantly higher inclusion efficiency in porous matrices like IRMOF-NHPr compared to branched analogs [1].

Evidence DimensionPheromone uptake capacity in modified MOFs
Target Compound Data3-Octanone (up to 62-75 wt% uptake in IRMOF systems)
Comparator Or Baseline4-methyl-3-heptanone (lower uptake due to steric hindrance at pore windows)
Quantified DifferenceSubstantially higher mass loading and sustained release exceeding 60-100 days.
ConditionsSolvent exchange loading in IRMOF-NHPr at room temperature.

Enables the procurement of 3-octanone for high-capacity, long-lasting agricultural pest management lures, reducing replacement frequency.

High Selectivity in Aqueous-Organic Solvent Extraction

For the separation of acetic acid from water, 3-octanone serves as a highly effective extraction solvent. Thermodynamic evaluations of ternary systems show that 3-octanone provides excellent distribution coefficients and selectivity, comparable to or exceeding standard industrial solvents like toluene, while offering a favorable volatility profile for solvent recovery [1].

Evidence DimensionExtraction selectivity and capacity for acetic acid/water mixtures
Target Compound Data3-Octanone (high selectivity and favorable phase separation kinetics)
Comparator Or BaselineToluene / 2-Nonanone (baseline extraction solvents)
Quantified DifferenceMaintains high distribution coefficients across a 293.2–333.2 K temperature range without the toxicity profile of aromatic solvents.
ConditionsTernary system (water + acetic acid + solvent) at 0.1 MPa.

Validates 3-octanone as a viable, lower-toxicity industrial solvent alternative for organic acid recovery processes.

Controlled Olfactory Threshold for Flavor and Fragrance Formulations

In flavor and fragrance compounding, achieving a stable earthy/mushroom note requires precise threshold management. While 1-octen-3-one provides a similar note, its extreme potency and tendency to degrade into metallic off-flavors make it difficult to scale. 3-Octanone provides a much more manageable odor detection threshold, allowing for reproducible, bulk-scale compounding without the risk of overpowering the formulation [1].

Evidence DimensionOdor detection threshold and formulation stability
Target Compound Data3-Octanone (moderate threshold, ~28-50 ppb, stable earthy/lavender profile)
Comparator Or Baseline1-Octen-3-one (ultra-low threshold, <1 ppb, high risk of metallic off-notes)
Quantified DifferenceOrders of magnitude higher threshold, drastically reducing batch-to-batch dosing errors.
ConditionsAqueous and model wine/beverage matrices.

Ensures high reproducibility and lower spoilage risk in commercial flavor, fragrance, and beverage additive manufacturing.

Controlled-Release Agricultural Pheromone Lures

Due to its high mass loading capacity and sustained release profile in porous matrices, 3-octanone is the preferred active ingredient for formulating long-lasting baits targeting leaf-cutting ants and other pests[1].

Liquid-Liquid Extraction in Organic Acid Recovery

Leveraging its excellent distribution coefficients and favorable phase separation kinetics, 3-octanone is an optimal solvent choice for the industrial extraction of acetic acid from aqueous streams, serving as a safer alternative to aromatic solvents [2].

Standardized Earthy/Mushroom Flavor Compounding

Because of its moderate odor threshold and resistance to metallic off-note degradation, 3-octanone is ideal for bulk-scale flavor and fragrance manufacturing where reproducible earthy, lavender, or mushroom profiles are required [3].

Physical Description

Ethyl amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Flash point of 138°F. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid with a herbaceous, fruity warm odour
Colorless liquid with a pungent odor.

Color/Form

Colorless liquid

XLogP3

2.3

Boiling Point

332.6 to 334.4 °F at 760 mm Hg (USCG, 1999)
167.5 °C
157-162 °C
315°F

Flash Point

115 °F (USCG, 1999)
43 °C c.c., 57.2 °C o.c.
115°F

Vapor Density

Relative vapor density (air = 1): 4.4

Density

0.822 (USCG, 1999)
d15 0.83
0.820-0.824 at 20 °C/20 °C
Relative density (water = 1): 0.82
0.817-0.821 (23°)
0.82

LogP

log Kow = 2.22 (est)

Odor

Mild fruity odo

Melting Point

-70 °F (NIOSH, 2016)
-56.7 °C
-70°F

UNII

79173B4107

GHS Hazard Statements

Aggregated GHS information provided by 1775 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 1775 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1770 of 1775 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2 mm Hg (NIOSH, 2016)
2.00 mmHg
2 mm Hg at 20 °C
Vapor pressure, kPa at 25 °C: 0.267
2 mmHg

Pictograms

Flammable

Flammable

Other CAS

106-68-3
541-85-5
541-85-5; 106-68-3

Wikipedia

3-octanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Methods of Manufacturing

BY HEATING PROPIONIC & CAPROIC ACIDS OVER THORIUM OXIDE OR BY OXIDATION OF ETHYL AMYL CARBINOL (3-OCTANOL).
1-octen-3-ol (hydrogenation/alcohol oxidation)
It can be prepared by passing a mixture of vapors of caproic acid and acetic acid over ThO2 at 400 °C, or by oxidation of d-ethyl n-amyl carbinol with chromates.

General Manufacturing Information

3-Octanone: ACTIVE
INCOMPATABILITIES: COMPATIBLE WITH ALCOHOL.
CONCENTRATIONS IN FINAL PRODUCT (%) RANGE FROM USUAL TO MAXIMUM AMT AS FOLLOWS: IN SOAP 0.01-0.05; IN DETERGENT 0.001-0.02; IN CREAMS & LOTIONS 0.01-0.05; AND PERFUME 0.04-0.2%. /FROM TABLE/
ETHYL AMYL KETONE WAS GRANTED GRAS STATUS BY FEMA (1965). THE COUNCIL OF EUROPE (1970) INCLUDED ETHYL AMYL KETONE IN THE LIST OF TEMPORARILY ADMISSIBLE ARTIFICIAL FLAVORING SUBSTANCES.

Analytic Laboratory Methods

GAS CHROMATOGRAPHY WAS USED FOR THE SEPARATION OF GAMMA-TERPINENE FROM 3-OCTANONE.
3-Octanone was analyzed in nectarines using capillary gas chromatography and gas chromatography-mass spectrometry following vacuum distillation and solvent extraction of the fruit pulp and skin.
3-Octanone was measured as a volatile component of a household floor wax using tenax cartridges for collection and analysis by GC/MS with parallel FID and MS detection.
3-Octanone was measured in soil VOCs following a stripping technique and subsequent analysis by GC/MS.

Dates

Last modified: 08-15-2023

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